Cas no 2097891-12-6 (4-{3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-ylsulfonyl}benzonitrile)

4-{3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-ylsulfonyl}benzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile
- 4-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]sulfonylbenzonitrile
- 4-{3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-ylsulfonyl}benzonitrile
-
- インチ: 1S/C19H18N4O2S/c1-14-21-18-4-2-3-5-19(18)23(14)16-10-11-22(13-16)26(24,25)17-8-6-15(12-20)7-9-17/h2-9,16H,10-11,13H2,1H3
- InChIKey: XEHFIEYGQFKVCA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C#N)=CC=1)(N1CCC(C1)N1C(C)=NC2C=CC=CC1=2)(=O)=O
計算された属性
- せいみつぶんしりょう: 366.11504700 g/mol
- どういたいしつりょう: 366.11504700 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 659
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- ぶんしりょう: 366.4
- トポロジー分子極性表面積: 87.4
4-{3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-ylsulfonyl}benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-1390-75mg |
4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile |
2097891-12-6 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6559-1390-20μmol |
4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile |
2097891-12-6 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6559-1390-50mg |
4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile |
2097891-12-6 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6559-1390-25mg |
4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile |
2097891-12-6 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6559-1390-1mg |
4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile |
2097891-12-6 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6559-1390-15mg |
4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile |
2097891-12-6 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6559-1390-5mg |
4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile |
2097891-12-6 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6559-1390-40mg |
4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile |
2097891-12-6 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6559-1390-4mg |
4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile |
2097891-12-6 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6559-1390-10mg |
4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile |
2097891-12-6 | 10mg |
$79.0 | 2023-09-08 |
4-{3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-ylsulfonyl}benzonitrile 関連文献
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
4-{3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-ylsulfonyl}benzonitrileに関する追加情報
Comprehensive Overview of 4-{3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-ylsulfonyl}benzonitrile (CAS No. 2097891-12-6)
The compound 4-{3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-ylsulfonyl}benzonitrile (CAS No. 2097891-12-6) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. This benzodiazole-derived molecule combines a pyrrolidine ring with a benzonitrile moiety, creating a versatile scaffold for further chemical modifications. Researchers are particularly interested in its sulfonyl linkage, which often contributes to enhanced binding affinity in biological systems.
In the context of current scientific trends, 4-{3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-ylsulfonyl}benzonitrile aligns with several hot topics in medicinal chemistry. The growing demand for heterocyclic compounds in drug discovery makes this molecule particularly relevant, as it contains both benzodiazole and pyrrolidine rings - two privileged structures in modern pharmaceuticals. Recent literature searches reveal increasing interest in such nitrogen-containing heterocycles for their potential as kinase inhibitors or GPCR modulators.
The structural complexity of CAS No. 2097891-12-6 offers multiple points for synthetic diversification, making it valuable for structure-activity relationship (SAR) studies. Its benzonitrile component is particularly noteworthy, as this functional group frequently appears in FDA-approved drugs, suggesting potential for bioisosteric replacement strategies. Computational chemists have shown growing interest in similar compounds for molecular docking simulations, especially in the field of cancer therapeutics and neurodegenerative disease research.
From a synthetic chemistry perspective, the preparation of 4-{3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-ylsulfonyl}benzonitrile involves several interesting transformations that are currently trending in organic chemistry literature. The sulfonylation step particularly aligns with modern green chemistry initiatives, as researchers seek more efficient methods for C-S bond formation. Recent publications have highlighted similar compounds in discussions about atom economy and catalytic processes.
The physicochemical properties of CAS No. 2097891-12-6 make it suitable for various formulation approaches, a topic of great interest in pharmaceutical development circles. Its balanced lipophilicity profile, as suggested by the presence of both aromatic and aliphatic components, could potentially address current challenges in drug delivery systems. This characteristic aligns with the pharmaceutical industry's growing focus on improving oral bioavailability of small molecule drugs.
In material science applications, the benzodiazole core of this compound has attracted attention for potential use in organic electronics. Researchers investigating small molecule semiconductors have shown interest in similar structures due to their electron-transport properties. The compound's conjugated system and potential for π-stacking interactions make it a candidate for exploration in OLED materials or organic photovoltaic devices.
Analytical characterization of 4-{3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-ylsulfonyl}benzonitrile presents several interesting challenges and opportunities that reflect current trends in analytical chemistry. The presence of multiple N-containing heterocycles makes it an interesting subject for advanced mass spectrometry techniques, particularly in the context of metabolite identification studies. Recent advancements in NMR spectroscopy for complex heterocyclic systems could provide new insights into this molecule's structural dynamics.
The patent landscape surrounding compounds similar to CAS No. 2097891-12-6 suggests growing commercial interest, particularly in the areas of kinase inhibition and central nervous system targets. While this specific molecule may not yet be clinically approved, its structural features appear in several patent applications related to precision medicine approaches, reflecting broader trends in personalized healthcare solutions.
From a regulatory perspective, the safety profile of 4-{3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-ylsulfonyl}benzonitrile remains an area of active investigation, in line with the pharmaceutical industry's increased focus on early toxicity prediction. Current research methodologies employing in silico toxicology tools could provide valuable preliminary data about this compound's safety characteristics before extensive biological testing.
The future research directions for CAS No. 2097891-12-6 likely include exploration of its potential in combinatorial chemistry libraries and high-throughput screening platforms. As drug discovery increasingly relies on fragment-based approaches, this compound's balanced molecular weight and complexity make it an attractive starting point for lead optimization programs targeting various disease pathways.
2097891-12-6 (4-{3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-ylsulfonyl}benzonitrile) 関連製品
- 1118833-53-6(Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate)
- 1156845-41-8(1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol)
- 400086-18-2(N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide)
- 1946814-15-8(ethyl 5-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate)
- 83889-67-2(1,3-Palmitolein-2-Olein)
- 2138251-42-8(Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-)
- 921810-61-9(2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide)
- 895016-20-3(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(2,5-dimethoxyphenyl)acetamide)
- 67073-96-5(1-(6-methylpyrimidin-4-yl)ethan-1-one)
- 52424-43-8(3-Pyrrolidineethanol, 3-(4-fluorophenyl)-)




